N-(azetidin-3-yl)-2-fluorobenzamide
Overview
Description
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, they can participate in aza-Michael addition reactions with NH-heterocycles . They can also undergo Suzuki–Miyaura cross-coupling reactions .Scientific Research Applications
1. Potential Applications in Cancer Treatment
- N-(azetidin-3-yl)-2-fluorobenzamide derivatives have shown promise in cancer treatment. The compound AZD4877, which shares a similar structure, was identified as a potent kinesin spindle protein (KSP) inhibitor, demonstrating excellent biochemical potency and pharmaceutical properties for clinical development. This compound has shown potential in arresting cells in mitosis, leading to cellular death, and exhibiting notable in vivo efficacy against cancer (Theoclitou et al., 2011).
2. Advancements in Imaging Techniques
- Certain derivatives of N-(azetidin-3-yl)-2-fluorobenzamide have been explored for their potential in imaging techniques like Positron Emission Tomography (PET). For instance, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide and its derivatives have shown high affinity and selectivity for sigma receptors, indicating potential use as a PET imaging ligand for sigma receptors in humans (Shiue et al., 1997).
3. Antibacterial Properties
- Research has shown that some fluorobenzamide derivatives, including those with structural similarities to N-(azetidin-3-yl)-2-fluorobenzamide, exhibit promising antibacterial activities. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated notable antimicrobial analogs, highlighting their potential in treating bacterial infections (Desai et al., 2013).
4. Antileishmanial Agents
- Some azetidin-2-ones derivatives have been synthesized and screened for their antileishmanial activity. This indicates potential therapeutic applications of N-(azetidin-3-yl)-2-fluorobenzamide derivatives in treating parasitic infections like leishmaniasis (Singh et al., 2012).
5. Cognitive Enhancers
- Derivatives of N-(azetidin-3-yl)-2-fluorobenzamide, like FK962, have shown cognitive-enhancing actions in rats. These compounds can activate the somatostatinergic nervous system in the hippocampus, suggesting potential therapeutic value for cognitive disorders such as Alzheimer's disease (Tokita et al., 2005).
properties
IUPAC Name |
N-(azetidin-3-yl)-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRFTUYOAMPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azetidin-3-yl)-2-fluorobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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